5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol
Description
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a polycyclic heterocyclic compound featuring fused oxazole and indole rings. The oxazole moiety (a five-membered ring containing oxygen and nitrogen) is substituted with a methyl group at position 5 and a phenyl group at position 2, while the indole system is partially hydrogenated (6,7-dihydro) and bears a hydroxyl group at position 5.
Properties
CAS No. |
144298-65-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methyl-2-phenyl-6,7-dihydropyrrolo[3,2-f][1,3]benzoxazol-7-ol |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-14(19)11-7-12-15(8-13(11)18)20-16(17-12)10-5-3-2-4-6-10/h2-8,14,19H,9H2,1H3 |
InChI Key |
QHZOQRTZLIDTTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC3=C(C=C21)OC(=N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylindole with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a strong acid like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoloindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoloindole analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoloindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused nitrogen-oxygen heterocycles. Below is a detailed comparison with three structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound shares a fused bicyclic system with imidazoquinolines (e.g., 2-Cl-IQ) but replaces the imidazole ring with oxazole. Compared to triazinoquinoxalines (), the oxazolo-indole lacks the triazine ring, simplifying synthesis but limiting hydrogen-bonding interactions.
Synthetic Accessibility: The target compound’s synthesis likely parallels triazinoquinoxaline preparation (), involving cyclization and oxidation.
Biological Activity: 2-Cl-IQ () is mutagenic due to nitroso intermediate formation, a trait absent in the target compound due to its hydroxyl group. This suggests divergent metabolic pathways . The hydroxyl group in the target compound may enhance solubility (vs.
Physicochemical Properties: The hydroxyl group increases polarity (logP ~2.5 estimated) compared to 2-Cl-IQ (logP ~3.8), aligning with isoindol-one derivatives (), which exhibit moderate solubility in ethanol .
Biological Activity
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a compound of interest due to its potential biological activities, particularly in immunomodulation and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features an oxazole ring fused with an indole system, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 241.27 g/mol |
| Key Functional Groups | Oxazole, Indole |
| Synthesis Method | Multi-step organic synthesis |
Immunomodulatory Effects
Research indicates that derivatives of oxazolo[4,5-f]indole compounds exhibit significant immunomodulatory effects. For instance, studies have shown that these compounds can inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharide. This suggests a potential role in managing autoimmune disorders.
Anticancer Properties
The anticancer activity of this compound has been evaluated against various tumor cell lines. Notably:
- Inhibition of Tumor Cell Growth : The compound demonstrated cytotoxic effects on several cancer cell lines with IC50 values indicating effective dose-response relationships.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase cascades and modulation of signaling pathways.
Antiviral Activity
In vitro studies have also reported antiviral effects against human herpes virus type 1 (HHV-1). The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Immunomodulatory | Inhibits lymphocyte proliferation |
| Anticancer | Cytotoxicity against various tumor cell lines |
| Antiviral | Inhibits HHV-1 replication |
Case Studies and Research Findings
Several case studies have highlighted the biological activities of related compounds within the oxazolo[4,5-f]indole class:
- Study on Immunoregulatory Effects : A study published in PMC demonstrated that specific derivatives exhibited low toxicity while significantly inhibiting TNF-α production in human blood cultures .
- Anticancer Efficacy : Another research article reported that certain oxazole derivatives showed promising results in inhibiting tumor growth in murine models, suggesting their potential as therapeutic agents against cancers .
Molecular Docking Studies
Molecular docking simulations have been performed to predict binding interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into how structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
